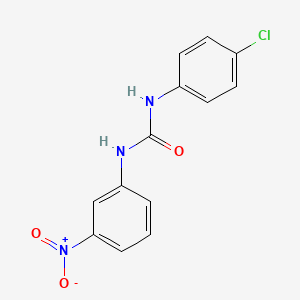

1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea

Description

Overview of Urea (B33335) Functional Group in Chemical Sciences

The urea functional group, characterized by a carbonyl group flanked by two amine groups, is a cornerstone of organic chemistry. echem-eg.comwikipedia.org Its unique structure allows it to participate in extensive hydrogen bonding, a property that dictates its physical and chemical behavior. chemicalbook.com This capacity for hydrogen bonding contributes to the high aqueous solubility of many urea-containing compounds. chemicalbook.com

The synthesis of urea by Friedrich Wöhler in 1828 is a landmark event in the history of chemistry, as it was the first time an organic compound was synthesized from inorganic precursors. nih.govnih.govyarafert.com This discovery fundamentally challenged the prevailing theory of vitalism and opened the door to the systematic synthesis of organic molecules. nih.govyarafert.com Since then, the field of urea chemistry has expanded dramatically. The development of various synthetic methodologies has enabled the creation of a vast library of urea derivatives. nih.gov These derivatives have found applications in diverse areas, from pharmaceuticals to materials science. nih.govfrontiersin.org Early examples of the medicinal importance of urea derivatives include the development of compounds with antitrypanosomal activity. nih.gov

N,N'-disubstituted ureas, such as 1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea, exhibit distinct structural and conformational properties. The geometry around the urea core is typically planar or near-planar due to the sp2 hybridization of the carbon and nitrogen atoms. wikipedia.org The C-N bonds possess significant double-bond character, which influences the rotational barriers and conformational preferences of the molecule. wikipedia.org The relative orientation of the substituent groups on the nitrogen atoms can lead to different conformers, often designated as syn or anti, with the anti-anti conformation generally being the most stable for N,N'-diphenylureas. The planarity of the urea moiety is crucial for its ability to act as a hydrogen-bond donor and acceptor, facilitating interactions with other molecules. nih.govnih.gov In the solid state, these interactions often lead to the formation of well-ordered hydrogen-bonded networks. nih.gov

Importance of Halogenated and Nitrophenyl Moieties in Chemical Design

The incorporation of halogen atoms and nitrophenyl groups into organic molecules is a common strategy in chemical design to modulate their physical, chemical, and biological properties. researchgate.net

Halogenated Moieties: Halogen atoms, such as the chlorine atom in this compound, are introduced to influence a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.net The electronegativity and size of the halogen atom can alter the electronic distribution within the molecule and provide additional points of interaction, such as halogen bonding. nih.gov This noncovalent interaction, which involves the electrophilic region on the halogen atom, can play a significant role in molecular recognition and the stability of supramolecular assemblies. nih.gov

Nitrophenyl Moieties: The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the phenyl ring to which it is attached. This electronic perturbation can influence the reactivity of the entire molecule. Furthermore, the nitro group can participate in hydrogen bonding and other noncovalent interactions, which can be critical for the molecule's interaction with its environment. nih.gov

Rationale for Investigating this compound

The specific combination of a 4-chlorophenyl group and a 3-nitrophenyl group on a urea scaffold provides a unique set of properties that make this compound a compound of significant interest for scientific investigation.

The structural features of this compound make it an attractive candidate for academic discovery programs. echem-eg.comnih.gov The presence of both hydrogen-bond donors (N-H groups) and acceptors (C=O and NO2 groups), along with the halogenated and aromatic rings, provides multiple points for potential interaction with biological macromolecules. nih.gov The synthesis of this and similar diaryl ureas is often straightforward, typically involving the reaction of an isocyanate with an aniline (B41778) derivative, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

Theoretically, the this compound scaffold is well-suited to interact with a variety of systems. The urea moiety is known to form strong hydrogen bonds, mimicking interactions found in biological systems, such as the peptide backbone. nih.gov The chlorophenyl group can engage in hydrophobic and halogen bonding interactions, while the nitrophenyl group can participate in hydrogen bonding and pi-stacking interactions. nih.govnih.gov These combined features suggest that the molecule could bind to the active sites of enzymes or the recognition sites of receptors. For instance, diaryl ureas have been investigated for their ability to inhibit various kinases, where the urea group often forms key hydrogen bonds with the protein's hinge region. frontiersin.org The flat, rigid nature of the diaryl urea core can serve as a scaffold to position the substituted phenyl rings for optimal interaction with target binding pockets.

Detailed Research Findings

Research into compounds structurally related to this compound has provided insights into their potential activities. For example, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were synthesized and evaluated for their anti-cancer properties. nih.govresearchgate.net These studies highlight the importance of the substituted phenyl rings in determining the biological effects of these molecules. polito.it

Table 1: Physicochemical Properties of Urea

| Property | Value |

| Chemical Formula | CO(NH₂)₂ |

| Molar Mass | 60.06 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 133 °C (271.4 °F) |

| Density | 1.32 g/cm³ |

| Solubility in Water | Highly soluble |

This table presents key physicochemical properties of the parent compound, urea. echem-eg.combyjus.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCZXHOQARAWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354961 | |

| Record name | 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-56-5 | |

| Record name | 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenyl 3 3 Nitrophenyl Urea

Classical Approaches for Urea (B33335) Synthesis Applicable to Aryl-Substituted Ureas

The traditional synthesis of asymmetrically substituted aryl ureas, such as 1-(4-chlorophenyl)-3-(3-nitrophenyl)urea, is well-established, primarily relying on the reactivity of isocyanates and the use of phosgene (B1210022) or its safer equivalents.

Condensation Reactions with Isocyanates

The most direct and widely employed method for synthesizing unsymmetrical ureas is the condensation reaction between an amine and an isocyanate. commonorganicchemistry.com This approach is highly efficient for producing diaryl ureas. For the specific synthesis of this compound, two primary pathways are available:

Pathway A: The reaction of 4-chloroaniline (B138754) with 3-nitrophenyl isocyanate.

Pathway B: The reaction of 3-nitroaniline (B104315) with 4-chlorophenyl isocyanate.

Typically, this reaction is conducted in a suitable inert solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and it does not require a base. commonorganicchemistry.comnih.govasianpubs.org The high reactivity of the isocyanate group with the nucleophilic amine ensures a straightforward and often high-yielding conversion to the desired urea product. qucosa.de This method's simplicity and effectiveness have made it a cornerstone in the synthesis of numerous diaryl urea derivatives for various research applications. asianpubs.orgnih.gov

Utilization of Phosgene Equivalents in Urea Formation

Historically, phosgene (COCl₂) was a key reagent for producing isocyanates from amines, which could then be used to form ureas. nih.govgoogle.com However, due to its extreme toxicity, safer, solid, and easier-to-handle phosgene equivalents are now preferred. rsc.orgsigmaaldrich.com The most common substitutes include triphosgene (B27547) (bis(trichloromethyl) carbonate) and N,N'-carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov

The general strategy involves two steps performed in a single pot:

In Situ Isocyanate Formation: An initial amine (e.g., 4-chloroaniline) reacts with the phosgene equivalent, often in the presence of a base, to generate the corresponding isocyanate (e.g., 4-chlorophenyl isocyanate) in situ. asianpubs.orgnih.gov

Urea Formation: A second, different amine (e.g., 3-nitroaniline) is then added to the reaction mixture, which reacts with the newly formed isocyanate to yield the unsymmetrical urea. nih.gov

This method avoids the isolation of the often unstable isocyanate intermediate, enhancing the safety and practicality of the synthesis. nih.gov CDI is considered a particularly safe alternative as it does not produce chlorinated byproducts. nih.gov

| Method | Reactants | Key Features | References |

| Isocyanate Condensation | Amine + Isocyanate | Direct, efficient, no base required. | commonorganicchemistry.comnih.govasianpubs.org |

| Phosgene Equivalents | 2 Amines + Triphosgene/CDI | In situ isocyanate formation, avoids handling toxic phosgene. | commonorganicchemistry.comnih.govrsc.orgsigmaaldrich.com |

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of safer, more efficient, and environmentally friendly processes. For urea synthesis, this has led to the adoption of flow chemistry and the application of green chemistry principles.

Flow Chemistry Applications in Urea Derivative Synthesis

Flow chemistry, which involves performing reactions in continuous-flow systems like microreactors, offers significant advantages for the synthesis of urea derivatives. acs.orgacs.org Key benefits include rapid reaction times under mild conditions, enhanced safety by minimizing the volume of hazardous intermediates at any given moment, and simplified optimization and scale-up. acs.orgresearchgate.net

A typical flow process for unsymmetrical urea synthesis might involve two sequential reactors. acs.orgresearchgate.net In the first reactor, an amine is converted into an isocyanate intermediate. This stream then immediately enters a second reactor where it is mixed with another amine to form the final urea product. acs.org In-line analytical techniques, such as FT-IR, can be integrated to monitor the reaction in real-time, allowing for precise control over the formation of the isocyanate and optimization of reagent ratios. acs.orgresearchgate.net This technology has been successfully applied to synthesize a library of urea derivatives, demonstrating its potential for producing compounds like this compound efficiently. acs.orgresearchgate.net

Green Chemistry Principles in the Preparation of Substituted Ureas

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org Several innovative strategies have been developed for the synthesis of substituted ureas that align with these goals:

Use of CO₂ as a Carbonyl Source: Carbon dioxide is an abundant, inexpensive, and non-toxic C1 building block. rsc.orgresearchgate.net Methods have been developed for the direct carbonylation of amines with CO₂, often catalyzed by ionic liquids, to produce ureas under solvent-free conditions. rsc.org This approach avoids toxic reagents like phosgene and carbon monoxide.

Water as a Reaction Medium: Performing organic reactions in water is a key goal of green chemistry. Unsymmetrical aryl ureas can be synthesized efficiently via in situ generated isocyanates in an aqueous medium, which can simplify product isolation through precipitation and filtration while avoiding volatile organic compounds (VOCs). organic-chemistry.orgrsc.orgtandfonline.com

Catalyst-Free Melt Condensation: For some applications, polyureas can be synthesized through a catalyst- and solvent-free melt polycondensation reaction of urea with various diamines. digitellinc.com This isocyanate-free method represents a significant step towards more environmentally friendly polymer production.

| Strategy | Description | Advantages | References |

| Flow Chemistry | Reactions in continuous-flow microreactors. | Short reaction times, enhanced safety, easy optimization. | acs.orgacs.orgresearchgate.net |

| CO₂ Utilization | Using carbon dioxide as the carbonyl source. | Utilizes a renewable, non-toxic C1 source. | rsc.orgresearchgate.netvapourtec.com |

| Synthesis in Water | Using water as the reaction solvent. | Avoids hazardous organic solvents, simplifies workup. | organic-chemistry.orgrsc.orgtandfonline.com |

Derivatization and Functionalization Strategies for this compound Analogues

The core structure of this compound serves as a scaffold that can be chemically modified to produce a wide range of analogues. These modifications typically target the two phenyl rings or the urea linkage itself to explore structure-activity relationships in various contexts, such as medicinal chemistry. nih.govresearchgate.net

The synthesis of diverse diaryl urea libraries is a common strategy. nih.gov This can be achieved by varying the starting anilines and isocyanates used in the classical condensation reaction. For instance, analogues could be created by replacing the 4-chloro substituent with other halogens (fluoro, bromo) or with alkyl or alkoxy groups. Similarly, the 3-nitro group's position could be shifted, or it could be replaced with other electron-withdrawing groups like cyano or trifluoromethyl. nih.govresearchgate.net

Further functionalization can be achieved through reactions on the parent molecule. A key transformation would be the chemical reduction of the nitro group to an amine. This resultant amino group provides a reactive handle for a multitude of subsequent derivatization reactions, including:

Acylation to form amides.

Sulfonylation to form sulfonamides.

Alkylation or arylation.

Formation of a new urea or thiourea (B124793) moiety.

Selective Modification of Aromatic Rings

The structure of this compound features a 4-chlorophenyl ring and a 3-nitrophenyl ring, offering distinct opportunities for selective chemical modifications. The electronic nature of the substituents—a deactivating, ortho-para directing chloro group and a strongly deactivating, meta-directing nitro group—governs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The 4-chlorophenyl ring, being less deactivated than the 3-nitrophenyl ring, is the more probable site for electrophilic attack. The chlorine atom, despite its inductive electron-withdrawing effect, possesses lone pairs that can donate into the aromatic system, thereby directing incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the urea linkage, electrophilic substitution is expected to occur at the positions ortho to the chlorine atom (C2 and C6).

Conversely, the 3-nitrophenyl ring is strongly deactivated towards electrophilic substitution due to the potent electron-withdrawing nature of the nitro group. Any electrophilic attack on this ring would be significantly slower than on the 4-chlorophenyl ring and would be directed to the positions meta to the nitro group (C5) and ortho to the urea linkage (C2 and C4).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Aromatic Ring | Substituent | Directing Effect | Predicted Position of Substitution |

| 4-Chlorophenyl | -Cl | Ortho, Para-directing, Deactivating | C2, C6 |

| 3-Nitrophenyl | -NO₂ | Meta-directing, Strongly Deactivating | C5, C2, C4 |

Nucleophilic Aromatic Substitution:

The 3-nitrophenyl ring, with its electron-deficient nature, is activated towards nucleophilic aromatic substitution (SNA r). The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, which is formed upon nucleophilic attack. organicchemistrytutor.commasterorganicchemistry.comyoutube.comslideshare.net This makes the positions ortho and para to the nitro group susceptible to displacement of a suitable leaving group. In this molecule, while there isn't a leaving group other than the urea itself, the principle highlights the increased electrophilicity of this ring.

Selective Reduction of the Nitro Group:

A key transformation for this molecule is the selective reduction of the nitro group to an amine, yielding 1-(4-chlorophenyl)-3-(3-aminophenyl)urea. This transformation is highly valuable as it introduces a versatile amino group that can be further functionalized. Various reagents can achieve this chemoselectively, leaving the chloro group and the urea functionality intact. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic medium. The resulting amino group can then participate in a wide range of reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation.

Nitrogen Atom Functionalization and its Impact on Reactivity

The urea moiety in this compound contains two nitrogen atoms, each bonded to an aryl group. These nitrogen atoms possess lone pairs of electrons and can act as nucleophiles, allowing for various functionalization reactions.

N-Alkylation and N-Acylation:

The nitrogen atoms of the urea linkage can undergo alkylation and acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. google.commdpi.com The choice of base and reaction conditions is crucial to control the extent of alkylation. Similarly, N-acylation can be performed using acyl chlorides or anhydrides. uni.lu These reactions lead to the formation of N-alkyl or N-acyl derivatives, which can significantly alter the compound's physical and chemical properties. For instance, N-alkylation can increase lipophilicity, while N-acylation can introduce new functional groups for further modification.

The reactivity of the two nitrogen atoms may differ based on the electronic effects of the attached aryl groups. The nitrogen attached to the 4-chlorophenyl group is expected to be slightly more nucleophilic than the nitrogen attached to the 3-nitrophenyl group due to the electron-withdrawing nature of the nitro group. This difference could potentially be exploited for selective functionalization under carefully controlled conditions.

Table 2: Potential Nitrogen Functionalization Reactions and Their Products

| Reaction Type | Reagent Example | Potential Product |

| N-Alkylation | Methyl iodide (CH₃I) | 1-(4-Chlorophenyl)-1-methyl-3-(3-nitrophenyl)urea |

| N-Acylation | Acetyl chloride (CH₃COCl) | 1-Acetyl-1-(4-chlorophenyl)-3-(3-nitrophenyl)urea |

Molecular Interactions and Mechanistic Studies of 1 4 Chlorophenyl 3 3 Nitrophenyl Urea in Biological Systems

Enzyme Inhibition Potency and Mechanisms

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. ebi.ac.uknih.gov Its activity is a crucial virulence factor for certain pathogens, such as Helicobacter pylori, making it a key target for inhibitor development. nih.gov While numerous urea derivatives have been investigated as urease inhibitors, specific data for 1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea is not prominent. nih.gov However, the general principles of urease inhibition by urea analogs provide a framework for understanding its potential activity.

Kinetic studies are essential to determine the potency (e.g., IC₅₀, Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). For urea derivatives that act as urease inhibitors, various inhibition patterns have been observed. The Lineweaver-Burk plot is a common graphical method used to determine the mechanism of inhibition. nih.govnih.govresearchgate.net For instance, in studies of other phenylurea derivatives, both mixed-type and uncompetitive inhibition patterns have been identified. researchgate.net Competitive inhibition, where the inhibitor vies with the substrate for the active site, has also been noted for other urease inhibitors. nih.gov

The inhibitory potency of urea derivatives against urease can be significant, with reported IC₅₀ values often in the low micromolar to nanomolar range, frequently demonstrating higher potency than standard inhibitors like thiourea (B124793) or hydroxyurea (B1673989). nih.govresearchgate.net

| Inhibitor Class | Example Compound/Derivative | Reported IC₅₀ (μM) | Inhibition Type | Source |

|---|---|---|---|---|

| Phenylurea Conjugates | Derivative 4f (phenylurea-alkyl pyridinium) | 4.08 - 6.20 | Mixed-type | researchgate.net |

| Arylmethylene Hydrazine Derivatives | Compound 8h | 2.22 ± 0.09 | Uncompetitive | researchgate.net |

| Halo-substituted Ester/Amide Derivatives | Compound 4b | 0.0016 ± 0.0002 | Mixed-type | nih.gov |

| Standard Inhibitor | Thiourea | 22.50 ± 0.44 | Competitive | nih.govresearchgate.net |

| Standard Inhibitor | Hydroxyurea | 100.0 ± 2.5 | Competitive | researchgate.netnih.gov |

The active site of urease contains a binuclear nickel center, where two Ni(II) ions are bridged by a carbamylated lysine (B10760008) residue. ebi.ac.uknih.govnih.gov This unique metallocenter is the primary target for many inhibitors. Urea derivatives, acting as substrate analogs, are believed to inhibit the enzyme by directly interacting with these nickel ions. nih.govresearchgate.net

The mechanism involves the inhibitor binding to the Ni(II) ions, often through chelation by electronegative atoms such as the oxygen of the urea carbonyl group. nih.govresearchgate.netresearchgate.net This binding obstructs the entry of the natural substrate, urea, into the active site. nih.gov The interaction is stabilized by multiple non-covalent forces, including hydrogen bonds and hydrophobic contacts between the inhibitor's structure and the amino acid residues lining the active site pocket. researchgate.net For a diaryl urea compound like this compound, it is hypothesized that the central urea moiety would coordinate with the nickel ions, while its chlorophenyl and nitrophenyl rings would engage in hydrophobic interactions within the active site, potentially preventing the conformational changes needed for catalysis.

The diaryl urea scaffold has proven to be versatile, with derivatives showing activity against a wide range of other enzymes critical in human physiology and disease.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. heraldopenaccess.us Its inhibition is a primary strategy for treating Alzheimer's disease. heraldopenaccess.us Several studies have demonstrated that urea derivatives can be potent AChE inhibitors. For example, a series of urea and sulfamide (B24259) compounds incorporating a 2-aminotetralin scaffold exhibited excellent, low nanomolar inhibition against AChE, with Kᵢ values ranging from 0.45 to 1.74 nM. nih.govresearchgate.net Another study on 1,3,4-thiadiazol-2-yl urea derivatives identified a compound with an IC₅₀ value of 1.17 µM, comparable to the standard drug galanthamine. nih.gov

Carbonic Anhydrase (CA): CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are targets for diuretics and antiglaucoma drugs. nih.gov Urea derivatives have also been successfully designed as CA inhibitors. The same 2-aminotetralin urea derivatives mentioned above were also potent inhibitors of human CA isoforms I and II, with Kᵢ values in the low nanomolar range (1.64–3.69 nM). nih.govresearchgate.net N'-aryl-N-hydroxy-ureas have also been reported as effective inhibitors of bacterial and diatom CA isoforms. researchgate.net

Proteasome: The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins, making it a crucial target in cancer therapy. nih.govtum.de Novel classes of proteasome inhibitors have been developed based on a urea scaffold. Urea-containing peptide boronic acids have shown extremely high potency against the chymotrypsin-like activity of the human 20S proteasome, with IC₅₀ values below 1 pM. nih.gov Additionally, hydroxyurea derivatives have been identified as a new class of reversible proteasome inhibitors. tum.de

Mitogen-Activated Protein Kinase (MAPK): The MAPK signaling pathways are central to cellular processes like proliferation and apoptosis, and their dysregulation is common in cancer and inflammatory diseases. nih.govnih.gov Urea derivatives have been specifically designed as inhibitors of p38 MAPK, an important enzyme in inflammatory signaling. nih.gov Furthermore, many diaryl urea anticancer agents, like Sorafenib, are multi-kinase inhibitors that target pathways such as the Raf/MEK/ERK pathway, which is a major MAPK cascade. researchgate.net Derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have also been developed to inhibit related cancer signaling pathways like PI3K/Akt/mTOR. researchgate.netnih.gov

| Enzyme Target | Inhibitor Class | Reported Potency | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Urea derivatives with 2-aminotetralin scaffold | Kᵢ = 0.45–1.74 nM | nih.govresearchgate.net |

| Carbonic Anhydrase (hCA I & II) | Urea derivatives with 2-aminotetralin scaffold | Kᵢ = 1.64–3.69 nM | nih.govresearchgate.net |

| Proteasome (20S, chymotrypsin-like) | Urea-containing peptide boronic acids | IC₅₀ < 1 pM | nih.gov |

| p38 MAPK | Novel urea derivatives | Effective in vivo | nih.gov |

The inhibitory action of urea derivatives against these diverse enzymes relies on their ability to interact with key residues in the respective active sites.

AChE: The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site within a deep gorge. heraldopenaccess.us Inhibitors often form π-cation interactions with tryptophan residues and hydrogen bonds within this site. heraldopenaccess.us The urea moiety can act as both a hydrogen bond donor and acceptor, facilitating binding.

CA: Inhibition of carbonic anhydrase typically involves the inhibitor's functional groups coordinating to the catalytic Zn²⁺ ion, displacing a water molecule or hydroxide (B78521) ion essential for the catalytic cycle. youtube.com The urea or related functional groups in the inhibitor can participate in this coordination.

Proteasome: Proteasome inhibitors often act as electrophiles that form covalent bonds with the active site threonine residue of the catalytic β-subunits. mdpi.comtum.de For urea-containing peptide boronic acids, the boronic acid group forms a reversible covalent bond with the threonine hydroxyl group, while the urea moiety and peptide portion establish hydrogen bonds and hydrophobic interactions in the substrate-binding channel. nih.gov

MAPK and other Kinases: Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, competing with the natural substrate, ATP. The diaryl urea structure is particularly effective at this, with one aryl ring often occupying the adenine (B156593) region and the other extending into a nearby hydrophobic pocket. The central urea group forms critical hydrogen bonds with the "hinge region" of the kinase, a key interaction that anchors the inhibitor in the active site. nih.gov This binding mode prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. nih.gov

Exploration of Other Relevant Enzymatic Targets (e.g., Acetylcholinesterase, Carbonic Anhydrase, Proteasome, MAPK)

Antimicrobial Activity Profile and Underlying Mechanisms

Following a comprehensive review of available scientific literature, no specific studies detailing the antimicrobial activity of this compound against bacterial or fungal strains were identified. Research on the antimicrobial properties of urea derivatives is an active area, with various analogues being synthesized and tested for their efficacy. However, data pertaining specifically to the this compound compound is not present in the reviewed literature.

Evaluation Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

There is no available data from scientific studies evaluating the inhibitory effects of this compound on the growth of either Gram-positive or Gram-negative bacterial strains.

Assessment of Antifungal Efficacy

Information regarding the assessment of the antifungal efficacy of this compound is not available in the public scientific domain.

Proposed Molecular Targets for Antimicrobial Action

Without experimental data on its antimicrobial activity, any proposed molecular targets for this compound would be purely speculative. Research on other urea derivatives has suggested potential mechanisms such as the inhibition of essential enzymes or disruption of cellular processes in microbes, but these cannot be directly attributed to this specific compound without dedicated studies.

Cellular Effects in Biological Assays (Excluding Human Clinical Data)

In Vitro Cytotoxicity in Cancer Cell Lines

No specific studies reporting on the in vitro cytotoxicity of this compound in cancer cell lines have been found in the reviewed literature. While the cytotoxic potential of various structurally related urea compounds is a significant area of cancer research, specific data for this particular molecule is absent.

Dose-Response Characterization (Pre-Clinical Context)

Due to the lack of in vitro cytotoxicity studies for this compound, there is no available data to characterize its dose-response relationship in any cancer cell lines.

Cellular Pathway Modulation

For instance, a class of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has been investigated for their effects on cancer cell signaling. These related compounds have demonstrated inhibitory activity against key cellular proliferation and survival pathways, namely the PI3K/Akt/mTOR and Hedgehog signaling pathways . The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature in many cancers. Similarly, the Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. The dual inhibition of these pathways by some urea derivatives suggests a multi-targeted approach to cancer therapy.

Furthermore, studies on other biphenyl (B1667301) urea-based analogues have revealed their involvement in p53-related pathways. The p53 tumor suppressor protein is a critical component of the cellular stress response, inducing cell cycle arrest, apoptosis, and senescence to prevent tumor formation. The modulation of p53 pathways by these urea compounds, in conjunction with effects on mitochondrial function, has been shown to enhance their cytotoxic effects in cancer cells.

It is important to emphasize that these findings pertain to derivatives and analogues, and not to This compound itself. Direct experimental evidence of which, if any, cellular pathways are modulated by this specific compound is currently lacking.

Table 1: Cellular Pathways Modulated by Structurally Related Urea Compounds

| Compound Class | Pathway(s) Modulated | Biological Context | Reference |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | PI3K/Akt/mTOR, Hedgehog | Breast Cancer | |

| Biphenyl urea-based analogues | p53-related pathways, Mitochondrial oxidative phosphorylation | Triple-Negative Breast Cancer |

This table is for illustrative purposes based on related compounds, as no direct data for this compound was found.

Antioxidant Properties and Reactive Oxygen Species Modulation

There is currently no specific scientific literature available that has investigated the antioxidant properties or the direct modulation of reactive oxygen species (ROS) by This compound .

Generally, the antioxidant potential of a chemical compound is related to its ability to donate electrons or hydrogen atoms to neutralize free radicals. While some urea derivatives have been explored for a wide range of biological activities, their antioxidant capacity is not a primary area of investigation found in the reviewed literature.

Some studies on biphenyl urea analogues have touched upon the modulation of mitochondrial function, which is intrinsically linked to ROS production. For example, certain analogues were found to induce mitochondrial membrane depolarization and inhibit superoxide (B77818) dismutase activity, which would, in turn, affect the cellular redox balance. However, this does not equate to a direct antioxidant (radical-scavenging) property of the compound itself but rather an indirect modulation of cellular ROS levels through interaction with mitochondrial processes.

Without direct experimental evaluation, such as through standard antioxidant assays (e.g., DPPH, FRAP, or ORAC) or cellular ROS measurements (e.g., using fluorescent probes like DCFDA), any discussion of the antioxidant or ROS-modulating properties of This compound would be purely speculative.

Table 2: Research Findings on ROS Modulation by Related Urea Compounds

| Compound Class | Effect on ROS/Mitochondria | Biological Context | Reference |

| Biphenyl urea-based analogues | Induction of mitochondrial membrane depolarization, inhibition of superoxide dismutase activity | Triple-Negative Breast Cancer |

This table is for illustrative purposes based on related compounds, as no direct data for this compound was found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Features for Biological Activity

The key structural components of 1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea, namely the chlorophenyl ring, the nitrophenyl moiety, and the central urea (B33335) linker, each play a distinct and crucial role in its interaction with biological targets.

The central urea linker (-NH-CO-NH-) is a cornerstone of the diaryl urea scaffold and is pivotal for biological activity. Its primary role is to act as a rigid scaffold that correctly orients the two aryl substituents for optimal interaction with the target. Furthermore, the urea moiety is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen) researchgate.net. These hydrogen bonding capabilities are often essential for anchoring the molecule within the active site of a protein, frequently forming key interactions with conserved amino acid residues like glutamic acid and aspartic acid in the DFG motif of kinases researchgate.net.

Modification of the urea linker can have a profound impact on biological activity. For example, replacing the urea bridge with a more flexible linker, such as a succinic acid diamide, has been shown to result in a significant decrease in antiproliferative activity. This suggests that the rigidity of the urea unit is crucial for maintaining the bioactive conformation of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

For diaryl urea derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets, such as B-RAF kinase nih.govmui.ac.ir. These models are typically generated using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares-Least Squares Support Vector Machine (PLS-LS-SVM) nih.govmui.ac.ir. By analyzing a series of analogues with varying substituents, these models can identify the key structural features that correlate with activity. The predictive power of these models allows for the virtual screening of new, unsynthesized analogues, thereby prioritizing the synthesis of compounds with the highest predicted potency and accelerating the drug discovery process mui.ac.ir. While a specific QSAR model for this compound has not been detailed in the provided context, the general applicability of these models to the diaryl urea class suggests that such a model could be developed to guide the design of more potent analogues.

The development of robust QSAR models relies on the calculation of various molecular descriptors that quantify the steric, electronic, and hydrophobic properties of the molecules. For diaryl urea derivatives, several types of descriptors have been identified as being important for their biological activity nih.govmui.ac.irnih.gov.

| Descriptor Type | Examples | Relevance to Bioactivity |

| Steric | Molecular weight, Molar volume, Principal moments of inertia, Petitjean shape indices (PJI3) | These descriptors relate to the size and shape of the molecule, which are critical for fitting into the binding site of a target protein. The degree of branching can also influence activity nih.govmui.ac.irnih.gov. |

| Electronic | Dipole moment, Polarizability (αzz), Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | These descriptors quantify the electronic properties of the molecule, which are crucial for forming electrostatic interactions, hydrogen bonds, and π-interactions with the target. Polarizability affects how easily the molecule's electron cloud can be distorted by an electric field nih.govmui.ac.irnih.gov. |

| Hydrophobic | LogP (octanol-water partition coefficient) | This descriptor measures the lipophilicity of the molecule, which is important for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Topological | Path/walk counts (PW3, PW4), Connectivity indices | These descriptors describe the atomic connectivity and branching of the molecule. They can indirectly capture aspects of molecular size and shape nih.gov. |

| Aromaticity | Aromaticity indices | The degree of aromaticity is important for the strength of π-stacking and other non-covalent interactions with the target protein nih.govmui.ac.irnih.gov. |

These descriptors, when correlated with biological activity data, provide valuable insights into the SAR of diaryl ureas and guide the rational design of new analogues with improved properties.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov This technique is widely used to predict the interaction between a small molecule ligand and a protein's binding site, offering insights into the molecule's potential as a drug.

The interaction profile of 1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea with a protein target is critical for understanding its mechanism of action. While specific docking studies on this exact compound are not extensively detailed in the provided literature, studies on analogous phenyl-urea derivatives provide a strong model for its likely binding behavior.

For instance, in studies of similar urea-based compounds targeting Penicillin Binding Protein 4 (PBP4) from Staphylococcus aureus, the urea (B33335) moiety is a key player in forming hydrogen bonds. nih.gov The two nitrogen atoms of the urea group can act as hydrogen bond donors. In one such study, these nitrogens formed strong hydrogen bonds with the carboxylate oxygen atoms of a glutamic acid residue (Glu114) in the binding pocket, with average interatomic distances of 2.9 Å. nih.gov

The substituted phenyl rings also play a crucial role. The 4-chlorophenyl group can occupy a groove on the protein surface, where the chlorine atom can form directed halogen bonds with nearby residues such as asparagine and serine. nih.gov The 3-nitrophenyl ring's interactions would depend on the specific topology and amino acid composition of the binding site. Generally, aromatic rings in diaryl ureas contribute significantly to binding through π-π stacking and cation-π interactions with aromatic or charged residues like phenylalanine, tryptophan, lysine (B10760008), and arginine. mdpi.com

Table 1: Potential Ligand-Protein Interactions for this compound

| Molecular Moiety | Potential Interacting Residue Type | Interaction Type |

|---|---|---|

| Urea Group (NH-CO-NH) | Glutamic Acid, Aspartic Acid | Hydrogen Bonding |

| 4-Chlorophenyl Ring | Asparagine, Serine | Halogen Bonding |

| 3-Nitrophenyl Ring & 4-Chlorophenyl Ring | Phenylalanine, Tryptophan, Tyrosine | π-π Stacking |

Molecular docking simulations employ scoring functions to rank the different possible binding poses of a ligand, predicting both its orientation and binding affinity. science.gov The binding affinity is often expressed as a docking score in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger predicted interaction.

For urea derivatives, the final ranking of poses is often refined using advanced scoring functions to improve accuracy. nih.gov The predicted orientation is heavily influenced by the interactions described above. The urea core typically anchors the molecule within the binding site through hydrogen bonds, while the flanking phenyl rings explore hydrophobic pockets and form specific interactions like halogen or π-stacking bonds. nih.govmdpi.com The resulting preferred orientation is the one that maximizes these favorable interactions, leading to the lowest energy score. In studies of similar compounds, docking scores have been used to select the most promising derivatives for synthesis and further biological evaluation. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. diva-portal.org This technique is used to assess the conformational flexibility of a ligand and the stability of the ligand-protein complex. jppres.com

In solution, a flexible molecule like this compound does not exist in a single, rigid shape. It constantly samples a range of conformations due to the rotation around its single bonds. MD simulations can map this conformational landscape. The molecule is nearly planar, but rotations can occur around the C-N bonds connecting the urea to the phenyl rings. nih.gov Simulations would reveal the most populated conformational states and the energy barriers between them.

When bound to a protein, the ligand's conformational freedom is typically reduced. MD simulations of the ligand-protein complex can show how the compound adapts its shape to fit the binding pocket. Analysis of the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation indicates its stability within the pocket; a low and stable RMSD suggests a consistent binding mode. frontiersin.org

MD simulations are a powerful tool for validating the results of molecular docking. While docking provides a static snapshot of a potential binding pose, MD simulations test the stability of this pose over time (typically nanoseconds to microseconds). mdpi.com A stable complex will maintain its key interactions throughout the simulation.

The stability is assessed by monitoring several parameters:

RMSD of the protein and ligand: As mentioned, stable RMSD values indicate the complex is not undergoing major structural changes. frontiersin.org

Hydrogen Bond Analysis: The persistence of key hydrogen bonds, such as those formed by the urea moiety, is monitored throughout the simulation.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to calculate the binding free energy (ΔG_bind), providing a more quantitative estimate of binding affinity than docking scores alone. This energy is a sum of van der Waals interactions, electrostatic energy, and solvation free energies. frontiersin.org

Table 2: Parameters Analyzed in MD Simulations for Ligand-Target Stability

| Parameter | Purpose | Indication of Stability |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures conformational changes of the ligand and protein. | Low, fluctuating around a stable average value. frontiersin.org |

| Root-Mean-Square Fluctuation (RMSF) | Identifies flexibility in specific parts of the protein or ligand. | Low fluctuations in the binding site and for the ligand. |

| Hydrogen Bond Occupancy | Tracks the percentage of simulation time a specific hydrogen bond exists. | High occupancy for key interacting pairs. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. These methods provide highly accurate information about molecular geometry, charge distribution, and reactivity.

For this compound, quantum calculations can precisely determine bond lengths, bond angles, and torsion angles. For example, in the crystal structure of the related isomer 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, the molecule is observed to be nearly planar, with a very small dihedral angle between the two phenyl rings (8.70°). nih.gov Quantum calculations could predict this optimal geometry in the gas phase or in solution.

Furthermore, these calculations can map the electrostatic potential surface of the molecule, revealing the distribution of positive and negative charges. This information is crucial for understanding intermolecular interactions, as it highlights the electron-rich (negative potential, e.g., the nitro group and urea oxygen) and electron-poor (positive potential, e.g., the urea hydrogens) regions that are likely to engage in hydrogen bonding or other electrostatic interactions. Predicted properties such as the partition coefficient (XlogP) and collision cross section can also be derived from these fundamental calculations. uni.lu

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C13H10ClN3O3 | Defines the atomic composition. nih.gov |

| Monoisotopic Mass | 291.04108 Da | Precise mass used in mass spectrometry. uni.lu |

| XlogP | 3.5 | A measure of lipophilicity, relevant for membrane permeability. uni.lu |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

A comprehensive DFT study for this compound would theoretically involve optimizing the molecule's geometry to find its most stable conformation. Following this, calculations would typically be performed to determine key electronic properties.

These properties often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Further analysis would involve mapping the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species. For a molecule like this compound, one would expect electronegative regions around the oxygen atoms of the nitro and urea groups, as well as the chlorine atom.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While specific values for the target compound are not available, a hypothetical table based on typical DFT studies is presented below for illustrative purposes.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (Arbitrary Units) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - |

| Energy Gap | ΔE | - |

| Electronegativity | χ | - |

| Chemical Hardness | η | - |

| Global Electrophilicity Index | ω | - |

Note: Data is hypothetical and for illustrative purposes only, as specific DFT studies were not found.

Prediction of Spectroscopic Signatures

Computational methods are also invaluable for predicting spectroscopic signatures, which aids in the structural elucidation of synthesized compounds.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, key predicted vibrations would include the N-H, C=O, and C-N stretching of the urea bridge, the symmetric and asymmetric stretching of the NO₂ group, and the C-Cl stretching. Comparing the calculated vibrational spectrum with experimental data from FT-IR and FT-Raman spectroscopy is a standard method for confirming the molecular structure.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied ones (like LUMO). For this compound, the analysis would likely reveal π→π* and n→π* transitions associated with the aromatic rings and the urea and nitro functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are then correlated with experimental data to assign each signal to a specific proton or carbon atom in the molecule, providing definitive structural confirmation.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Key Predicted Features for this compound |

|---|---|

| FT-IR (cm⁻¹) | N-H stretching, C=O stretching, NO₂ asymmetric & symmetric stretching, C-Cl stretching |

| UV-Visible (nm) | λmax corresponding to π→π* and n→π* transitions |

| ¹H NMR (ppm) | Chemical shifts for aromatic and N-H protons |

| ¹³C NMR (ppm) | Chemical shifts for aromatic, C=O, and other carbon atoms |

While direct computational studies on this compound are absent from the reviewed literature, the established methodologies in computational chemistry provide a clear roadmap for how its electronic properties and spectroscopic signatures could be thoroughly investigated. Such studies would be essential for a deeper understanding of its reactivity and for the unambiguous confirmation of its chemical structure.

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Analogues of 1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea

The development of next-generation analogues of this compound is a key strategy to optimize its properties for specific applications. The core concept involves systematically modifying the phenyl rings and the urea (B33335) linker to fine-tune electronic, steric, and physicochemical characteristics.

Synthetic Strategies: The most common and versatile method for synthesizing unsymmetrical diaryl ureas involves the reaction of an amine with an isocyanate. nih.gov For analogues of this compound, this would typically involve reacting 4-chloroaniline (B138754) with 3-nitrophenyl isocyanate, or vice-versa. An alternative, safer approach avoids the direct use of potentially hazardous isocyanates by employing phosgene (B1210022) substitutes like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) to generate the isocyanate in situ. nih.gov More recent methods focus on environmentally benign processes, such as the nucleophilic addition of amines to potassium isocyanate in water, which can be scaled for large-volume production. rsc.org

Design Considerations for New Analogues: The design of new analogues is guided by establishing structure-activity relationships (SAR). By creating a library of related compounds, researchers can identify which molecular features are critical for a desired effect. For instance, in developing allosteric modulators for the Cannabinoid Type-1 (CB1) receptor, researchers synthesized urea-based analogues with different substituents to probe their effects on potency. nih.gov Similarly, studies on anticancer urea derivatives have shown that specific substitutions on the phenyl rings are crucial for inhibiting signaling pathways like PI3K/Akt/mTOR and Hedgehog. researchgate.netnih.gov

Future design strategies could involve:

Varying Substituents: Introducing a range of electron-donating or electron-withdrawing groups at different positions on the phenyl rings to modulate target binding affinity and pharmacokinetic properties.

Bioisosteric Replacement: Replacing the chloro or nitro groups with other functional groups (e.g., trifluoromethyl, cyano, sulfonyl) to improve metabolic stability or alter binding interactions.

Scaffold Hopping: Replacing one or both phenyl rings with heterocyclic systems (e.g., pyridine, pyrimidine, benzothiazole) to explore new chemical space and potentially discover novel biological activities. nih.govmdpi.com

Table 1: Proposed Analogues and Rationale for Synthesis

| Modification Area | Proposed Change | Rationale | Potential Impact |

|---|---|---|---|

| 4-Chlorophenyl Ring | Replace Chlorine with Fluorine or Trifluoromethyl (CF3) | Alter electronic properties and lipophilicity; CF3 can enhance metabolic stability and binding affinity. | Modified potency, selectivity, and pharmacokinetic profile. |

| 3-Nitrophenyl Ring | Reduce Nitro (NO2) to Amino (NH2) group | Creates a new hydrogen bond donor and a point for further functionalization. | Completely altered biological activity; potential for new target engagement. |

| Phenyl Rings | Introduce heterocyclic rings (e.g., Pyridine) | Improve solubility, introduce new hydrogen bonding vectors, and potentially target different protein families (e.g., kinases). mdpi.com | Enhanced drug-like properties and novel biological targets. |

| Urea Linker | N-methylation of one or both urea nitrogens | Restricts conformational flexibility and removes hydrogen bond donor capability, which can switch binding modes. nih.gov | Increased selectivity for specific targets; altered conformational preferences. |

Advanced Mechanistic Investigations at the Molecular and Sub-Cellular Levels

Understanding precisely how a compound exerts its effects is crucial for rational drug design and development. For analogues derived from this compound, advanced analytical techniques can provide unprecedented insight into their mechanism of action.

Elucidating Biological Mechanisms:

Target Identification and Validation: If an analogue shows promising cellular activity, identifying its direct molecular target is paramount. Techniques like cellular thermal shift assay (CETSA) and chemoproteomics can identify which proteins physically bind to the compound within the cell.

Structural Biology: Resolving the X-ray crystal structure or cryo-electron microscopy (cryo-EM) structure of an analogue bound to its target protein can reveal the precise atomic interactions, guiding further optimization. Docking studies can then be used to predict how modifications will affect this binding. nih.gov

Pathway Analysis: Once a target is known (e.g., a specific kinase), downstream effects can be measured. For example, Western blotting can quantify the phosphorylation levels of substrate proteins to confirm that the compound is inhibiting the intended signaling pathway. researchgate.netnih.gov

Investigating Chemical Mechanisms: For non-biological applications, such as catalysis, understanding the reaction mechanism is key. Advanced spectroscopic methods can be employed to detect transient reactive intermediates. rsc.org Techniques like photoionization and photoelectron photoion coincidence spectroscopy can identify short-lived species in the gas phase, providing a detailed picture of the catalytic cycle. rsc.org

Table 2: Advanced Techniques for Mechanistic Studies

| Technique | Application | Information Gained |

|---|---|---|

| Chemoproteomics | Biological Target Identification | Identifies the direct protein binding partners of the compound in a cellular context. |

| X-ray Crystallography / Cryo-EM | Structural Biology | Provides atomic-resolution detail of the compound-target binding site. nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Target Engagement | Confirms that the compound binds to its intended target inside living cells. |

| Photoionization Mass Spectrometry | Catalytic Mechanism | Detects and identifies short-lived reactive intermediates in a chemical reaction. rsc.org |

Exploration of Novel Biological Targets or Non-Biological Applications

The diaryl urea scaffold is remarkably versatile, with documented activity across a wide range of fields. benthamdirect.com Future research should aim to explore applications for this compound analogues beyond currently established areas.

Novel Biological Targets: Substituted ureas are well-known as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. nih.govresearchgate.net The structural features of this compound make it an attractive starting point for developing inhibitors against other enzyme families or receptor classes.

Enzyme Inhibition: Analogues could be screened against other enzyme classes, such as proteases, phosphatases, or metabolic enzymes, where the hydrogen-bonding capacity of the urea moiety could be leveraged for binding to the active site.

Allosteric Modulation: The development of urea-based negative allosteric modulators (NAMs) for the CB1 receptor highlights the potential to target allosteric sites on receptors, which can offer greater selectivity than targeting the primary (orthosteric) site. nih.gov

Non-Biological Applications: The utility of urea derivatives extends beyond biology into materials science and catalysis.

Organocatalysis: Diaryl ureas have been shown to be highly effective hydrogen-bond-donating catalysts for various organic reactions, such as aldehyde epoxidation. rsc.org Analogues of this compound could be tested for their catalytic efficiency in a range of transformations.

Materials Science: The ability of ureas to form strong, directional hydrogen bonds makes them excellent building blocks for supramolecular chemistry and the creation of self-assembling materials, such as resins and polymers. nih.govresearchgate.net

Environmental Applications: Recently, urea-based chemicals have been investigated for their potential as hydrogen sulfide (B99878) (H2S) scavengers, which has relevance in the oil and gas industry. nih.gov

Development of High-Throughput Screening Methodologies for Urea Libraries

To efficiently explore the vast chemical space of possible urea analogues, high-throughput screening (HTS) is an indispensable tool. bmglabtech.com HTS allows for the rapid, automated testing of tens of thousands of compounds against a specific biological target or for a particular chemical property. bmglabtech.comnih.gov

Building a Urea Library: The first step is the creation of a diverse compound library. Using combinatorial chemistry and automated synthesis platforms, a large set of amines and isocyanate precursors can be reacted to generate a library of thousands of distinct urea derivatives. This library should be designed to maximize structural diversity.

HTS Campaign Development: A successful HTS campaign involves several key stages:

Assay Development: A robust and reproducible assay must be developed that is suitable for miniaturization into a microplate format (e.g., 384- or 1536-well plates). bmglabtech.com This could be a cell-based assay measuring cell death or a biochemical assay measuring enzyme activity.

Automation and Screening: The screening process is performed using robotic liquid handlers and detectors to test the entire library. bmglabtech.com

Quantitative HTS (qHTS): Modern approaches favor qHTS, where every compound is tested at multiple concentrations. nih.gov This provides a concentration-response curve for each compound directly from the primary screen, minimizing false positives and providing richer data on potency and efficacy. nih.gov

Hit Identification and Confirmation: Data from the screen is analyzed to identify "hits"—compounds that show the desired activity. These hits are then re-tested and validated to confirm their activity before proceeding to more detailed mechanistic studies.

Table 3: Key Considerations for HTS of a Urea Library

| Component | Description | Key Considerations |

|---|---|---|

| Compound Library | A diverse collection of urea analogues. | Structural diversity, purity, solubility, and accurate concentration tracking are critical. stanford.edu |

| Assay Format | The specific biological or chemical test being performed. | Must be robust, reproducible, low-cost, and compatible with automation in microplates. bmglabtech.com |

| Screening Paradigm | Method of testing (e.g., single concentration vs. qHTS). | qHTS is preferred for generating high-quality data and reducing false positives. nih.gov |

| Data Analysis | Computational processing of screening results. | Requires specialized software to handle large datasets, normalize data, and identify statistically significant hits. |

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Chlorophenyl)-3-(3-nitrophenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a one-step reaction between 3-nitroaniline and 4-chlorophenyl isocyanate. A microwave-assisted method (1 min irradiation) significantly reduces reaction time compared to traditional heating . Optimal conditions include:

- Solvent : Ethanol (95%) for recrystallization.

- Purification : Slow evaporation to obtain single crystals.

- Molar ratio : 1:1 stoichiometry of reactants to minimize byproducts.

Yield optimization can be achieved by controlling solvent polarity and temperature gradients during crystallization.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : X-ray crystallography reveals a near-planar molecular geometry with a dihedral angle of 8.70° between the aromatic rings. Key interactions include:

- N–H⋯O hydrogen bonds : Form cyclic associations between urea NH and nitro oxygen, creating 1D chains .

- C–H⋯Cl interactions : Weak secondary interactions (3.55 Å) contribute to packing stability .

Crystal Monoclinic system (P21/n), with unit cell parameters a = 8.3410 Å, b = 12.5410 Å, c = 12.1120 Å, and β = 99.866° .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity and stability of this compound?

- Methodological Answer : Hybrid quantum mechanical/molecular mechanical (QM/MM) methods and density functional theory (DFT) are employed to:

- Reactivity : Analyze electron density distribution at the urea moiety, identifying nucleophilic/electrophilic sites .

- Stability : Calculate bond dissociation energies (BDEs) for the C–Cl and nitro groups to assess degradation pathways.

Molecular dynamics (MD) simulations predict solvation effects in polar solvents like DMSO, which influence aggregation behavior .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay variability. Strategies include:

- Standardized assays : Use uniform protocols (e.g., fixed IC50 determination conditions).

- SAR analysis : Compare substituent effects; e.g., replacing nitro with methyl groups alters steric hindrance and H-bond donor capacity .

- Meta-analysis : Cross-reference data from independent studies to identify outliers or confounding factors (e.g., solvent impurities).

Q. What methodologies enhance the yield and purity of this compound in multi-step syntheses?

- Methodological Answer : For multi-step routes (e.g., via intermediate isocyanates):

- Step 1 : Chlorination of aniline derivatives using N-chlorosuccinimide (NCS) in DMF (80–90% yield).

- Step 2 : Isocyanate formation via phosgene-free methods (e.g., carbamate pyrolysis).

- Step 3 : Urea coupling under inert atmosphere (argon) to prevent hydrolysis .

Purity is improved via: - Chromatography : Silica gel column with ethyl acetate/hexane (3:7 ratio).

- Crystallization : Gradient cooling in ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.